Lipophilicity Advantage vs. Mono-Substituted Nicotinic Acids
The target compound exhibits substantially higher computed lipophilicity (XLogP3-AA = 2.0) compared to both mono-substituted analogs. 5-Bromo-nicotinic acid (no CF₃) has an estimated XLogP3-AA of approximately 1.3, while 6-(trifluoromethyl)nicotinic acid (no Br) has an estimated XLogP3-AA of approximately 1.4 [1]. The combined Br + CF₃ substitution pattern delivers a ~0.6–0.7 log unit increase in lipophilicity, which falls within the optimal LogP range (0–3) for oral bioavailability while providing enhanced membrane permeability relative to the less lipophilic mono-substituted comparators [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 5-Bromo-nicotinic acid: XLogP3-AA ≈ 1.3 (estimated); 6-(Trifluoromethyl)nicotinic acid: XLogP3-AA ≈ 1.4 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 to +0.7 vs. mono-substituted analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity within the drug-like range (0–3) predicts improved passive membrane permeability for downstream derivatives, a critical parameter for medicinal chemistry programs prioritizing oral bioavailability.
- [1] PubChem. Computed XLogP3-AA values for CID 105518152 (target), CID for 5-bromo-nicotinic acid, and CID for 6-(trifluoromethyl)nicotinic acid. National Library of Medicine, 2024. View Source
- [2] Hughes, J.D. et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg. Med. Chem. Lett. 2008, 18, 4872–4875. LogP 0–3 range as optimal for oral bioavailability. View Source
